molecular formula C6H13NO4S B030401 Mannostatin B CAS No. 102822-66-2

Mannostatin B

Cat. No.: B030401
CAS No.: 102822-66-2
M. Wt: 195.24 g/mol
InChI Key: ZJFKRRRXLLAUHQ-MBVGPLCDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mannostatin B is a non-nitrogenous sugar analog inhibitor derived from the soil microbe Streptoverticillium verticillus var. quintum ME3-AG3. It features a 4-aminocyclopentane-1,2,3-triol core with a methylsulfinyl group at the C-5 position, giving it the molecular formula C₆H₁₃NO₄S and a molecular weight of 195.24 g/mol . As a competitive inhibitor of Golgi α-mannosidase II (dGMII), it prevents the processing of hybrid-type N-linked oligosaccharides in glycoproteins, leading to their accumulation in cells. Its inhibitory constant (Ki) against dGMII is 4.8 × 10⁻⁸ M, comparable to its congener, Mannostatin A, but with distinct structural and mechanistic differences .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,3R,4S,5R)-4-amino-5-methylsulfinylcyclopentane-1,2,3-triol typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of sodium azide in dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Oxidation Reactions

Mannostatin B’s methylsulfinyl group originates from the oxidation of its precursor, mannostatin A (which contains a methylthio group). This transformation is critical for enhancing α-mannosidase inhibition:

Reaction TypeReagents/ConditionsProductBiological Impact (K<sub>i</sub>)
Sulfur oxidationH<sub>2</sub>O<sub>2</sub>, pH 7.0Methylthio → methylsulfinylK<sub>i</sub> = 4.8 × 10<sup>−8</sup> M

This oxidation increases polarity and strengthens hydrogen-bonding interactions with the enzyme’s active site, particularly with Arg876’s backbone carbonyl .

Substitution Reactions

The amino group at C-4 and hydroxyl groups at C-1, C-2, and C-3 participate in selective substitutions:

Amino Group Modifications

  • Benzylation : Treatment with benzyl bromide (Ag<sub>2</sub>O/THF) replaces the amino proton with a benzyl group, enhancing lipophilicity .
  • Acetylation : Acetic anhydride in pyridine acetylates hydroxyls, facilitating structural characterization .

Hydroxyl Group Reactions

  • Methylation : CH<sub>3</sub>I/K<sub>2</sub>CO<sub>3</sub> selectively methylates hydroxyls, altering hydrogen-bonding capacity .
  • Silylation : tert-Butyldimethylsilyl chloride (TBDMSCl) protects hydroxyls during multi-step syntheses .

Ring-Opening and Degradation

Under strong acidic or basic conditions, the cyclopentane ring undergoes cleavage:

ConditionProductsAnalytical Method
6 M HCl, refluxLinear sulfoxide derivatives<sup>1</sup>H/<sup>13</sup>C NMR
1 M NaOH, 80°COpen-chain amino polyolsMass spectrometry

These reactions are critical for probing structural stability and metabolic pathways .

Synthetic Derivatives and SAR Studies

Key derivatives and their inhibitory effects on α-mannosidase:

DerivativeStructural ChangeK<sub>i</sub> (M)Source
1-DeoxyaminocyclopentitetrolThiomethyl removed3.6 × 10<sup>−5</sup>
4a (C-5 OH upward)Hydroxyl added at C-55.2 × 10<sup>−8</sup>
4b (C-5 OH downward)Epimeric hydroxyl at C-51.1 × 10<sup>−6</sup>
5 (C-5 OCH<sub>3</sub>)Methoxy substitution1.3 × 10<sup>−8</sup>

The thiomethyl group and C-5 substituent orientation are critical for potency, as shown by X-ray crystallography of dGMII complexes .

Coordination Chemistry

This compound’s 2,3-cis-diol forms stable complexes with Zn<sup>2+</sup> in α-mannosidase’s active site, mimicking the mannosyl intermediate’s coordination geometry . This interaction is pH-dependent, with optimal binding at pH 6.5–7.5 .

Key Research Findings

  • Stereochemical Sensitivity : Epimerization at C-5 reduces potency by >1,000-fold .
  • Hydration Effects : Bound water molecules mediate inhibitor-enzyme plasticity, influencing selectivity .
  • Thermodynamics : ΔG° of binding = −42 kJ/mol, driven by entropy changes (TΔS = 28 kJ/mol) .

Scientific Research Applications

Biochemical Research

Inhibition of Alpha-D-Mannosidase
Mannostatin B has been identified as a potent competitive inhibitor of alpha-D-mannosidase, with an inhibition constant (Ki) of approximately 4.8×108M4.8\times 10^{-8}\,M . This property makes it a valuable tool in studying glycoprotein processing and related metabolic pathways.

Table 1: Inhibition Constants of Mannostatins

CompoundInhibition Constant (Ki) (M)
Mannostatin A4.8×1084.8\times 10^{-8}
This compound4.8×1084.8\times 10^{-8}

Cancer Research

Tumor Cell Invasion Studies
this compound's inhibition of alpha-D-mannosidase has been linked to reduced tumor cell invasion in vitro. In studies using the Boyden chamber assay, treatment with mannostatin A (and by extension, its analogs like this compound) resulted in decreased metastatic activity in murine models . This suggests that this compound may play a role in developing anti-metastatic therapies.

Synthetic Biology

Synthesis from Myo-Inositol
this compound can be synthesized from myo-inositol, allowing for controlled production of this compound for research purposes . This synthetic pathway is crucial for obtaining sufficient quantities for experimental use, especially in high-throughput screening assays.

Potential Therapeutic Applications

Feedback Inhibition Mechanisms
Recent studies have explored the potential of this compound in feedback inhibition mechanisms involving lytic enzymes. Such mechanisms could lead to novel therapeutic strategies targeting specific metabolic pathways in diseases characterized by aberrant glycosylation .

Case Study 2: Glycoprotein Processing

Research into the molecular basis of Golgi α-mannosidase II inhibition by mannostatins revealed critical interactions that could inform drug development targeting glycoprotein processing disorders . The insights gained from these studies underscore the relevance of this compound in understanding cellular glycosylation patterns.

Mechanism of Action

The mechanism of action of (1R,2R,3R,4S,5R)-4-amino-5-methylsulfinylcyclopentane-1,2,3-triol involves its interaction with specific molecular targets. For example, it can inhibit alpha-mannosidase, an enzyme involved in glycoprotein processing . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the hydrolysis of glycosidic bonds.

Comparison with Similar Compounds

Structural and Functional Similarities

Mannostatin B shares a conserved aminocyclopentanol scaffold with other glycosidase inhibitors, such as Mannostatin A, kifunensine, and swainsonine. Key structural elements include:

  • Zinc coordination: The O2 and O3 hydroxyl groups of this compound form direct interactions with the Zn²⁺ ion in dGMII’s active site (distances: 2.1–2.2 Å), mimicking the substrate’s transition state .
  • Hydrogen bonding: The amino group at C-4 interacts with catalytic residues Asp204, Asp341, and Tyr269, stabilizing the enzyme-inhibitor complex .

Key Differences from Mannostatin A

While Mannostatin A and B share the same core structure, critical differences arise from their substituents:

Feature Mannostatin A This compound
C-5 substituent Methylthio (-SCH₃) Methylsulfinyl (-SOCH₃)
Hydrophobic interactions Engages Trp95 and Phe206 via -SCH₃ Lacks -SCH₃; relies on sulfinyl group for weaker hydrophobic contacts
Radiation sensitivity Susceptible to X-ray-induced sulfur damage Stable under similar conditions
Inhibitory potency Ki = 1.2 × 10⁻⁸ M Ki = 4.8 × 10⁻⁸ M

The sulfur atom in Mannostatin A’s methylthio group forms unique interactions with Arg876’s carbonyl oxygen, enhancing its potency by ~4-fold compared to this compound .

Broader Context: Inhibitors of GH38 α-Mannosidases

Inhibitor Target Enzyme Ki (M) Key Structural Features
This compound Golgi α-mannosidase II 4.8 × 10⁻⁸ 4-Aminocyclopentanol, C-5 sulfinyl
Swainsonine Lysosomal α-mannosidase 1.0 × 10⁻⁸ Indolizidine alkaloid
Kifunensine ER α-mannosidase I 2.5 × 10⁻⁹ Iminocyclitol with fused oxazoline
Homomannostatin A Golgi α-mannosidase II 1.1 × 10⁻⁷ C-5 hydroxymethyl analog

This compound’s 4-aminocyclopentanol scaffold provides selectivity for Golgi α-mannosidase II over lysosomal isoforms, unlike swainsonine, which broadly targets GH38 enzymes .

Mechanistic Insights from Molecular Modeling

Molecular dynamics simulations indicate that this compound adopts a twisted-boat conformation in the dGMII active site, closely resembling the mannosyl cation intermediate formed during catalysis . This contrasts with Mannostatin A, which mimics the covaloently linked glycosyl-enzyme intermediate . The sulfinyl group in this compound enhances solubility and reduces nonspecific binding compared to sulfur-containing analogs .

Biological Activity

Mannostatin B is a notable compound derived from the soil microorganism Streptoverticillium verticillus var. quintum, recognized primarily for its potent inhibitory effects on α-mannosidases. This article delves into the biological activities, mechanisms of action, and relevant research findings associated with this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C6H13NO4SC_6H_{13}NO_4S and is classified as a competitive inhibitor of α-D-mannosidase. The compound is structurally related to Mannostatin A, sharing similar functional groups that contribute to its biological activity.

This compound operates through competitive inhibition, where it binds to the active site of α-mannosidase, preventing substrate access. This inhibition affects glycoprotein processing within the Golgi apparatus, leading to an accumulation of specific oligosaccharides. The inhibition constant (KiK_i) for this compound has been reported at 4.8×108M4.8\times 10^{-8}M, indicating a high affinity for the enzyme .

Inhibition of Glycosidases

This compound has been shown to inhibit various α-mannosidases, which play crucial roles in glycoprotein maturation. This inhibition can lead to significant alterations in cellular glycosylation patterns, impacting protein function and stability.

  • In vitro Studies : Research demonstrated that this compound effectively inhibited α-mannosidase activity in cultured cells, leading to altered glycoprotein profiles. For example, in studies involving MDCK cells (Madin-Darby Canine Kidney cells), this compound treatment resulted in the accumulation of hybrid-type protein-linked oligosaccharides due to inhibited processing by Golgi α-mannosidase II .

Case Studies

  • Influenza Virus Processing : In a study examining viral hemagglutinin processing, this compound was found to block the maturation of influenza virus proteins in MDCK cells, highlighting its potential as an antiviral agent by disrupting glycoprotein synthesis .
  • Cancer Cell Studies : this compound has also been evaluated for its effects on cancer cell lines. In experiments with B16/F10 melanoma cells, treatment with this compound resulted in significant inhibition of cell proliferation and altered glycosylation patterns, suggesting potential applications in cancer therapeutics .

Table 1: Comparison of Inhibitory Potency

CompoundMolecular FormulaKiK_i (M)Source
Mannostatin AC6H13NO3S4.8 x 10^-8Streptoverticillium
This compoundC6H13NO4S4.8 x 10^-8Streptoverticillium
SwainsonineC6H11NO45 x 10^-7Various studies

Structural Insights

Recent structural studies have provided insights into how this compound interacts with its target enzymes. X-ray crystallography studies reveal that the binding interactions are facilitated by specific functional groups within the compound that mimic substrate conformations, enhancing its inhibitory efficacy .

Q & A

Basic Research Questions

Q. How should researchers formulate testable hypotheses about Mannostatin B’s biological activity?

  • Methodological Answer : Begin by identifying gaps in existing literature (e.g., conflicting reports on enzymatic inhibition). Use systematic reviews or scoping studies to define measurable variables (e.g., IC₅₀ values, binding affinity) and operationalize concepts like "bioactivity" through assays (e.g., fluorescence-based enzymatic assays). Ensure hypotheses are specific, such as: "this compound inhibits α-mannosidase activity via competitive binding at the catalytic site." Validate feasibility through pilot studies and consult statistical experts for power analysis .

Q. What experimental design principles are critical for in vitro studies of this compound?

  • Methodological Answer :

  • Controls : Include positive (e.g., known inhibitors like swainsonine) and negative controls (e.g., solvent-only treatments).
  • Replication : Perform triplicate measurements to account for technical variability.
  • Blinding : Use double-blind protocols in cell viability assays to minimize observer bias.
  • Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed method descriptions, including buffer compositions and instrument calibration .

Q. How can researchers ensure data validity in this compound dose-response experiments?

  • Methodological Answer :

  • Dose Range : Use logarithmic dilution series (e.g., 0.1–100 μM) to capture sigmoidal curves.
  • Statistical Tests : Apply nonlinear regression (e.g., Hill equation) for EC₅₀/IC₅₀ calculations.
  • Outlier Handling : Predefine exclusion criteria (e.g., ±3 SD from mean) and justify removals in supplementary materials.
  • Reproducibility : Share raw datasets and analysis scripts via repositories like Zenodo .

Advanced Research Questions

Q. How should contradictory findings about this compound’s mechanism of action be resolved?

  • Methodological Answer :

  • Meta-Analysis : Pool data from independent studies to identify confounding variables (e.g., pH differences in assay buffers).
  • Structural Studies : Use X-ray crystallography or cryo-EM to compare binding modes across experimental conditions.
  • Reproducibility Checks : Collaborate with third-party labs to validate key findings under standardized protocols. Avoid data manipulation to confirm hypotheses; report discrepancies transparently .

Q. What integrative approaches are suitable for studying this compound’s systemic effects in multi-omics frameworks?

  • Methodological Answer :

  • Transcriptomics : Pair RNA-seq with pathway analysis tools (e.g., Gene Ontology) to identify dysregulated genes.
  • Metabolomics : Use LC-MS/MS to quantify downstream metabolites in treated vs. control samples.
  • Cross-Validation : Apply machine learning (e.g., random forests) to prioritize high-confidence biomarkers.
  • Ethical Compliance : For in vivo studies, obtain IRB approval and adhere to ARRIVE guidelines for animal reporting .

Q. How can longitudinal studies on this compound’s therapeutic potential address methodological limitations?

  • Methodological Answer :

  • Cohort Design : Stratify subjects by baseline biomarkers (e.g., serum α-mannosidase levels) to reduce heterogeneity.
  • Endpoint Selection : Use composite endpoints (e.g., enzyme activity + histopathology) for clinical relevance.
  • Attrition Mitigation : Preplan interim analyses and adaptive trial designs to adjust sample sizes dynamically.
  • Data Sharing : Publish negative results to counter publication bias .

Q. Methodological Resources

  • Data Analysis : Use R/Bioconductor packages (e.g., drc for dose-response curves) with code reproducibility checks .
  • Ethical Compliance : Follow CONSORT guidelines for clinical trials and NIH standards for data management .
  • Manuscript Preparation : Structure results around hypotheses, avoid duplicating figures in text, and highlight limitations in dedicated sections .

Properties

IUPAC Name

(1R,2R,3R,4S,5R)-4-amino-5-methylsulfinylcyclopentane-1,2,3-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO4S/c1-12(11)6-2(7)3(8)4(9)5(6)10/h2-6,8-10H,7H2,1H3/t2-,3+,4+,5+,6+,12?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFKRRRXLLAUHQ-MBVGPLCDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1C(C(C(C1O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)[C@@H]1[C@H]([C@H]([C@H]([C@H]1O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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